(2R,3R,4R)-2,3,4,5-tetrahydroxypentanal

Catalog No.
S541392
CAS No.
50-69-1
M.F
C5H10O5
M. Wt
150.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R,3R,4R)-2,3,4,5-tetrahydroxypentanal

CAS Number

50-69-1

Product Name

(2R,3R,4R)-2,3,4,5-tetrahydroxypentanal

IUPAC Name

(3R,4R,5R)-oxane-2,3,4,5-tetrol

Molecular Formula

C5H10O5

Molecular Weight

150.13 g/mol

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1

InChI Key

SRBFZHDQGSBBOR-SOOFDHNKSA-N

SMILES

O=C[C@@H]([C@@H]([C@@H](CO)O)O)O

Solubility

Soluble in DMSO

Synonyms

D Ribose, D-Ribose, Ribose

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O

Isomeric SMILES

C1[C@H]([C@H]([C@H](C(O1)O)O)O)O

Description

The exact mass of the compound (2R,3R,4R)-2,3,4,5-tetrahydroxypentanal is 150.0528 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sugars - Monosaccharides - Pentoses. It belongs to the ontological category of D-ribose in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Biochemistry and Sugar Metabolism

(2R,3R,4R)-2,3,4,5-tetrahydroxypentanal is a precursor to D-ribose, a vital component of ribonucleic acid (RNA) and some essential coenzymes. Studies investigate its role in the biosynthesis of these molecules and its potential as a marker for cellular metabolism ().

Plant Science

Research explores the presence and function of (2R,3R,4R)-2,3,4,5-tetrahydroxypentanal in various plant species, including Arabidopsis thaliana and Pogostemon cablin . Scientists are interested in understanding its involvement in plant growth, development, and stress responses ().

(2R,3R,4R)-2,3,4,5-tetrahydroxypentanal, commonly known as D-ribose, is a pentose sugar with the molecular formula C5_5H10_{10}O5_5. It is characterized by four hydroxyl groups attached to its carbon backbone and an aldehyde functional group. The stereochemistry of this compound is defined by the specific configuration of its hydroxyl groups at the second, third, and fourth carbon atoms, all oriented to the right in the Fischer projection. This configuration plays a crucial role in its biological functions and reactivity .

D-ribose is a vital component of ribonucleic acid (RNA) and is involved in various biochemical processes, including nucleotide synthesis and energy production via the pentose phosphate pathway. Its presence in cellular metabolism highlights its importance in both plant and animal systems .

D-Ribose-5-phosphate's primary function lies in its role as a precursor for RNA synthesis and a participant in the pentose phosphate pathway. It interacts with enzymes within these processes to facilitate the formation of essential cellular molecules [].

  • Nucleotide Synthesis: D-ribose reacts with nitrogenous bases to form nucleotides. For instance, it can combine with adenine to produce adenosine monophosphate (AMP), a critical building block for RNA and energy metabolism.
  • Pentose Phosphate Pathway: In this metabolic pathway, D-ribose-5-phosphate is generated from D-ribose. This pathway is essential for generating ribose-5-phosphate for nucleotide synthesis and providing reducing power in the form of NADPH for biosynthetic reactions .

D-ribose exhibits several biological activities:

  • Energy Production: It is integral to ATP (adenosine triphosphate) production, serving as a precursor in energy metabolism.
  • Cellular Metabolism: Research has shown that D-ribose can enhance cellular metabolism by improving energy levels in cells under stress or during recovery from exercise .
  • Plant Growth and Development: Studies indicate that D-ribose plays a role in plant growth and stress responses, particularly in species like Arabidopsis thaliana and Pogostemon cablin .

D-ribose can be synthesized through various methods:

  • Natural Extraction: It can be isolated from natural sources such as yeast or certain plants.
  • Chemical Synthesis: Synthetic methods include the reduction of ribonic acid or the enzymatic conversion of glucose through fermentation processes.
  • Biotechnological Approaches: Microbial fermentation using specific strains can yield D-ribose efficiently. This method often utilizes genetically modified organisms to enhance yield .

D-ribose has diverse applications across various fields:

  • Pharmaceuticals: It is used as a supplement to improve energy levels in patients with chronic fatigue syndrome and fibromyalgia.
  • Biotechnology: D-ribose is employed in the synthesis of nucleotides for research and therapeutic applications.
  • Food Industry: It serves as a sweetener and flavor enhancer due to its natural sweetness .

Research has focused on the interactions of D-ribose with other biomolecules:

  • Enzyme Interactions: D-ribose interacts with various enzymes involved in nucleotide metabolism, influencing pathways that regulate cellular energy.
  • Cellular Uptake Studies: Investigations into how cells absorb D-ribose have shown high absorption rates in the small intestine, making it effective as a dietary supplement .

Several compounds share structural similarities with (2R,3R,4R)-2,3,4,5-tetrahydroxypentanal. Here are some notable examples:

Compound NameStructure TypeUnique Features
(2R,3S,4R)-2,3,4,5-tetrahydroxypentanalStereoisomerDifferent spatial arrangement of hydroxyl groups
D-arabinosePentose SugarDistinct configuration leading to different biological roles
D-xylulosePentulose SugarInvolved in different metabolic pathways
L-riboseEnantiomerMirror image of D-ribose with different properties

The uniqueness of (2R,3R,4R)-2,3,4,5-tetrahydroxypentanal lies in its specific stereochemistry and its critical role in RNA structure and function compared to these similar compounds .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS]

XLogP3

-2.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

150.05282342 g/mol

Monoisotopic Mass

150.05282342 g/mol

Heavy Atom Count

10

Appearance

Solid powder

Melting Point

98.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

681HV46001

Vapor Pressure

0.00000085 [mmHg]

Other CAS

50-69-1

Wikipedia

Ribose
Thiophosphoryl_bromide

General Manufacturing Information

D-Ribose: ACTIVE

Dates

Modify: 2023-08-15

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